(3-Nitropyridin-4-yl)glycine
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Overview
Description
(3-Nitropyridin-4-yl)glycine is a chemical compound that features a nitro group attached to the third position of a pyridine ring and a glycine moiety attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitropyridin-4-yl)glycine typically involves the nitration of pyridine derivatives followed by the introduction of the glycine moiety. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The glycine moiety can be introduced through various coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis to ensure safety and scalability. For example, pyridine N-oxide can be nitrated with a mixture of fuming nitric acid and concentrated sulfuric acid, followed by reaction with phosphorus trichloride (PCl₃) to yield the desired nitropyridine derivative .
Chemical Reactions Analysis
Types of Reactions: (3-Nitropyridin-4-yl)glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the position para to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as ammonia or amines can be used under basic conditions.
Major Products:
Reduction: 3-Aminopyridin-4-yl glycine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Nitropyridin-4-yl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Nitropyridin-4-yl)glycine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the glycine moiety can interact with amino acid receptors or enzymes. The compound may exert its effects through pathways involving oxidative stress or enzyme inhibition .
Comparison with Similar Compounds
3-Nitropyridine: Shares the nitro group but lacks the glycine moiety.
4-Aminopyridine: Similar pyridine structure but with an amino group instead of a nitro group.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A more complex derivative with additional functional groups.
Uniqueness: (3-Nitropyridin-4-yl)glycine is unique due to the presence of both a nitro group and a glycine moiety, which allows it to participate in a wider range of chemical and biological interactions compared to its simpler counterparts.
Properties
IUPAC Name |
2-[(3-nitropyridin-4-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-7(12)4-9-5-1-2-8-3-6(5)10(13)14/h1-3H,4H2,(H,8,9)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERSNEOOOGXXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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